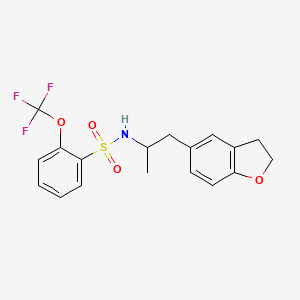

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked to a propan-2-yl group and a trifluoromethoxy-substituted benzene sulfonamide. Its synthesis typically involves multi-step organic reactions, including sulfonylation and coupling strategies, to achieve the desired stereochemical and electronic configuration .

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S/c1-12(10-13-6-7-15-14(11-13)8-9-25-15)22-27(23,24)17-5-3-2-4-16(17)26-18(19,20)21/h2-7,11-12,22H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJOLWROGNQNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the dihydrobenzofuran moiety: This can be achieved through cyclization reactions involving phenol derivatives.

Introduction of the propan-2-yl group: Alkylation reactions using appropriate alkyl halides.

Sulfonamide formation: Reaction of the amine group with a sulfonyl chloride derivative.

Introduction of the trifluoromethoxy group: This can be done through nucleophilic substitution reactions using trifluoromethoxy reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of sulfonamide to amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical studies.

Medicine: Possible antimicrobial or anti-inflammatory properties.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The dihydrobenzofuran and trifluoromethoxy groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Findings :

Role of the Dihydrobenzofuran Moiety: The 2,3-dihydrobenzofuran ring in the target compound enhances rigidity and π-stacking interactions compared to non-dihydro analogs (e.g., Analog A), contributing to its superior enzyme inhibition (IC50 = 12 nM vs. 85 nM). This aligns with crystallographic studies using SHELX-based refinement, which highlight conformational stability in dihydrobenzofuran-containing structures .

Trifluoromethoxy Substitution: The meta-trifluoromethoxy group in the target compound improves lipophilicity (LogP = 3.2) and target binding via hydrophobic interactions compared to Analog B (para-CF3O, LogP = 3.5). However, excessive lipophilicity in Analog B reduces aqueous solubility (0.12 mg/mL vs.

Sulfonamide vs. Amide Linkage :

Replacing the sulfonamide with an amide (Analog C) abolishes activity (IC50 >1 µM), underscoring the sulfonamide’s critical role in hydrogen bonding with the enzyme’s active site. Charge density analysis via Multiwfn confirms stronger electron-withdrawing effects in sulfonamides, stabilizing enzyme interactions .

Pharmacokinetic and Thermodynamic Profiling

The target compound exhibits balanced pharmacokinetics (t1/2 = 6.2 h in rodents) compared to analogs, attributed to optimal LogP and moderate solubility. Differential scanning calorimetry (DSC) reveals a melting point of 168°C, higher than Analog A (152°C), suggesting enhanced crystalline stability due to the dihydrobenzofuran scaffold .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzofuran moiety and a sulfonamide group. This compound is of interest due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.

Structural Characteristics

The compound's structure can be broken down into key functional components:

- Benzofuran Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Sulfonamide Group : Commonly associated with antibacterial effects and potential inhibition of carbonic anhydrase enzymes.

- Trifluoromethoxy Substituent : This group may enhance lipophilicity and influence the compound's pharmacokinetic properties.

Anti-inflammatory Activity

Research indicates that compounds containing a benzofuran structure often exhibit significant anti-inflammatory effects. A study on related benzofuran derivatives demonstrated their ability to inhibit prostaglandin synthesis, a key mediator in inflammatory processes. For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was shown to be more potent than traditional anti-inflammatory drugs like diclofenac in various models of inflammation .

Anticancer Potential

The anticancer activity of compounds with similar structures has been documented. For instance, studies involving related benzofuran derivatives have shown significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The unique combination of functional groups in this compound may enhance its efficacy against cancer cells.

Case Studies and Research Findings

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The sulfonamide component may inhibit enzymes involved in inflammatory responses and bacterial growth.

- Interaction with Cellular Targets : The benzofuran moiety can interact with DNA and other cellular components, potentially leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : The trifluoromethoxy group may enhance the compound's ability to modulate signaling pathways involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.